7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

Descripción general

Descripción

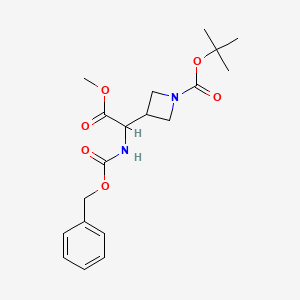

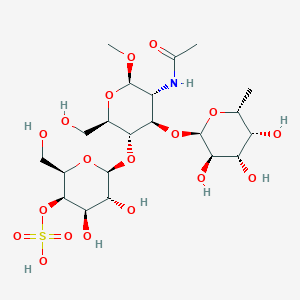

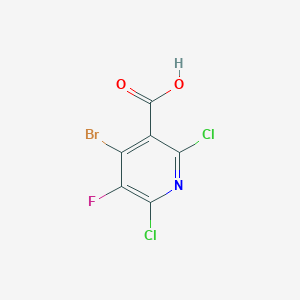

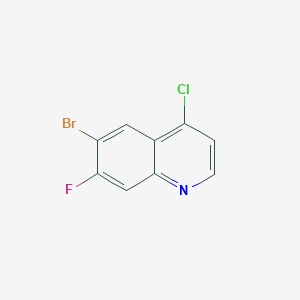

“7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride” is a chemical compound with the CAS number 1803592-88-2 . It has a molecular weight of 239.12 and a molecular formula of C9H13Cl2FN2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a molecular weight of 239.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Neuroprotective and Antidepressant-like Activity

A study by Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) highlights the neuroprotective, antiaddictive, and antidepressant-like properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to tetrahydroquinolines. The research suggests that MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system play a crucial role in its neuroprotection. The compound showed potential as an antidepressant and antiaddictive drug in animal models, indicating the therapeutic effects may be coupled with activation of the monoaminergic system in the brain, simultaneous inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity (Antkiewicz‐Michaluk et al., 2018).

Tetrahydroisoquinolines in Therapeutics

Singh and Shah (2017) review the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, emphasizing their role in cancer, malaria, central nervous system disorders, cardiovascular and metabolic diseases. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas underscores the importance of THIQs in anticancer drug discovery. This review indicates that a wide range of THIQ derivatives have been synthesized for various therapeutic activities, showcasing their potential as novel drug candidates (Singh & Shah, 2017).

Antibacterial Agents in Aquaculture

Rigos and Troisi (2005) discuss the use and environmental impact of antibacterial agents, including quinolone derivatives, in Mediterranean finfish farming. The review addresses the pharmacokinetics, efficacy, and environmental consequences of using these compounds in aquaculture. It emphasizes the need for prudent selection and use of antibacterials to minimize environmental contamination and the development of bacterial resistance, suggesting that drugs with low environmental persistence, low aquatic toxicity, and high antibacterial efficacy are preferable (Rigos & Troisi, 2005).

Excited State Hydrogen Atom Transfer

Manca, Tanner, and Leutwyler (2005) explore excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen bonded solvent ‘wire’ clusters, using 7-hydroxyquinoline as a scaffold. This study provides insights into the reaction mechanisms of hydrogen transfer in excited states, potentially relevant for understanding the photochemical properties of quinoline derivatives (Manca, Tanner, & Leutwyler, 2005).

Propiedades

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTFLVMKVWWHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)

![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)